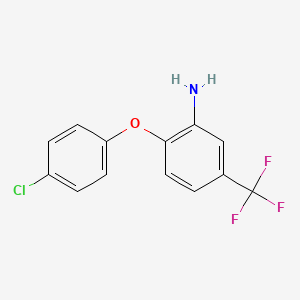

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline

Descripción

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of aniline chemistry and halogenated aromatic compounds. The foundational work on aniline derivatives traces back to the pioneering discoveries of the nineteenth century, when German chemist Friedlieb Runge first isolated aniline through the distillation of coal tar in 1834. Runge's initial observations of a liquid with distinctive properties that exhibited color changes upon treatment with calcium hypochlorite laid the groundwork for understanding aromatic amine chemistry. The subsequent identification of this compound as aniline by August Wilhelm von Hofmann in 1843 established the fundamental structural framework that would later enable the synthesis of complex derivatives.

The specific compound this compound emerged from the intersection of multiple synthetic chemistry advances. The incorporation of trifluoromethyl groups into aromatic systems gained prominence through the development of radical trifluoromethylation methodologies, particularly those employing trifluoromethyl iodide in the presence of radical initiators. These synthetic approaches enabled chemists to introduce the highly electronegative trifluoromethyl functionality that significantly alters the electronic properties of aromatic rings. The chlorophenoxy linkage represents another important structural element that emerged from advances in nucleophilic aromatic substitution chemistry, particularly reactions involving chlorinated phenols with activated aromatic nitro compounds.

The compound was first documented in chemical databases with its creation date recorded as August 8, 2005, in the PubChem database. The most recent modifications to its chemical profile were recorded as May 24, 2025, indicating ongoing research interest and data refinement. This timeline suggests that this compound represents a relatively recent addition to the chemical literature, developed through modern synthetic methodologies that combine traditional aniline chemistry with contemporary fluorination and etherification techniques.

The historical significance of this compound extends beyond its individual properties to represent broader trends in medicinal chemistry and materials science. The systematic incorporation of fluorine-containing substituents into organic molecules has become a cornerstone of modern drug discovery efforts, with trifluoromethyl groups particularly valued for their ability to modulate biological activity and metabolic stability. Similarly, the chlorophenoxy moiety has found extensive application in pharmaceutical chemistry, particularly in the development of compounds with enhanced binding affinity and selectivity for biological targets.

Structural Overview

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that collectively determine its chemical and physical properties. The compound possesses the molecular formula Carbon thirteen Hydrogen nine Chlorine one Fluorine three Nitrogen one Oxygen one, corresponding to a molecular weight of 287.67 grams per mole. This molecular composition reflects the integration of multiple heteroatoms within an aromatic framework, creating a structure with diverse electronic characteristics and potential reactivity patterns.

The Chemical Abstracts Service registry number 349-20-2 provides a unique numerical identifier that unambiguously specifies this compound regardless of naming variations. This registry number serves as the definitive reference for the compound across all chemical databases and literature sources. The European Community number 206-485-7 provides an additional regulatory identifier used within European chemical registration systems.

The molecular descriptors employed in chemical informatics provide standardized representations of the compound's structure. The Simplified Molecular Input Line Entry System notation for this compound is NC1=CC(=CC=C1OC1=CC=C(Cl)C=C1)C(F)(F)F, which encodes the complete molecular connectivity in a linear text format. The International Chemical Identifier key NOJRAHDRZWZNMV-UHFFFAOYSA-N serves as a unique hash identifier derived from the complete structural representation.

Chemical classification systems categorize this compound according to its functional groups and structural features. The compound belongs to the broad class of aromatic heterocycles, specifically falling under the category of anilines or aromatic primary amines. More specifically, it is classified as an aromatic amine containing halogen substituents, placing it within the category of halogenated anilines. The presence of the ether linkage additionally classifies it as a diphenyl ether derivative.

| Classification Category | Specific Classification | Basis |

|---|---|---|

| Primary Class | Aromatic Heterocycles | Contains aromatic rings with heteroatoms |

| Secondary Class | Anilines | Contains aromatic primary amine |

| Tertiary Class | Halogenated Anilines | Contains halogen substituents |

| Quaternary Class | Diphenyl Ether Derivatives | Contains ether linkage between aromatic rings |

| Functional Group Class | Fluorinated Intermediates | Contains trifluoromethyl group |

The compound's classification as a fluorinated intermediate reflects its potential utility in synthetic organic chemistry, particularly in the preparation of more complex fluorinated molecules. The trifluoromethyl group imparts unique electronic properties that make such compounds valuable building blocks for pharmaceutical and agrochemical applications. The chlorophenoxy moiety provides additional sites for chemical modification, further enhancing the compound's utility as a synthetic intermediate.

Regulatory classification systems also categorize this compound according to its potential hazards and handling requirements. The Global Harmonized System classification provides standardized hazard communication, though specific hazard classifications fall outside the scope of this structural analysis. The compound's classification within various chemical inventory systems enables appropriate tracking and regulatory compliance across different jurisdictions.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJRAHDRZWZNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188450 | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-20-2 | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitration of Biphenyl

One common method involves the nitration of biphenyl to produce 2-nitrobiphenyl. The process is as follows:

- Reagents : Biphenyl, glacial acetic acid, acetic anhydride, concentrated nitric acid.

- Procedure :

- Mix biphenyl with glacial acetic acid and acetic anhydride in a reactor.

- Gradually add concentrated nitric acid while maintaining the temperature at around 25°C to 50°C.

- Stir for approximately 10 to 20 hours until the reaction is complete.

- Wash the product with acetic acid and distill under reduced pressure to isolate the nitro compound.

This method has been reported to yield around 500 grams of nitrobiphenyl with a purity exceeding 90%.

Chlorination of Nitro Compound

Following nitration, the next step is chlorination to introduce the chlorine atom:

- Reagents : 2-nitrobiphenyl, chlorobenzene, iron powder.

- Procedure :

- Combine the nitrobiphenyl with chlorobenzene and iron powder in a reactor.

- Heat the mixture to approximately 90°C and slowly introduce chlorine gas over several hours.

- Maintain the reaction temperature for an additional period until completion.

This step typically yields a chlorinated product known as oil of mirbane, which is crucial for subsequent reactions.

Reduction to Aniline

The final step involves reducing the chlorinated compound to obtain the desired aniline derivative:

- Reagents : Oil of mirbane, methanol, Raney nickel catalyst.

- Procedure :

- Under nitrogen atmosphere, add oil of mirbane to methanol along with Raney nickel.

- Introduce hydrogen gas until no further uptake is observed.

- Continue stirring at controlled temperatures (around 25°C) for several hours.

The reduction typically results in a yield of approximately 100 grams of pure aniline with high purity levels confirmed by HPLC analysis.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods discussed:

| Method | Key Reagents | Yield (g) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Nitration | Biphenyl, nitric acid | ~500 | >90 | 10-20 |

| Chlorination | Nitro compound, iron powder | Variable | N/A | ~5-10 |

| Reduction | Oil of mirbane, methanol | ~100 | >90 | ~4-6 |

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and oxidation, makes it valuable in developing new compounds with specific functionalities.

Synthetic Pathways

The synthesis typically involves the reaction of 4-chlorophenol with 2,5-dichloronitrobenzene, followed by reduction of the nitro group to an amine. The trifluoromethyl group can be introduced via radical trifluoromethylation methods using reagents like trifluoromethyl iodide in the presence of radical initiators .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The trifluoromethyl group enhances interaction with microbial membranes, potentially increasing efficacy against various pathogens .

Anticancer Potential

Studies suggest that 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline may possess anticancer properties. The chlorophenoxy moiety has been associated with cytotoxic effects in cancer cell lines, while the trifluoromethyl group can modulate biological activity through electronic effects .

Enzyme Interaction Studies

The compound interacts with enzymes such as cytochrome P450, influencing metabolic pathways critical for therapeutic applications and toxicological assessments .

Industrial Applications

Agrochemicals Production

In the agricultural sector, this compound is used in the formulation of agrochemicals. Its unique chemical properties allow for enhanced stability and reactivity in pesticide formulations .

Material Science

In materials science, this compound is explored for its potential to impart specific properties to materials, such as improved thermal stability or chemical resistance .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in developing new antimicrobial agents.

- Anticancer Research : In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines at micromolar concentrations. The mechanism appears to involve disruption of microtubule dynamics, crucial for cell division.

- Enzymatic Interaction Analysis : Research involving cytochrome P450 enzymes revealed that this compound could significantly alter metabolic pathways, suggesting both therapeutic potential and the need for careful toxicological evaluation.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for its targets, thereby modulating biological pathways and exerting its effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The biological activity, physicochemical properties, and applications of 2-(4-chlorophenoxy)-5-(trifluoromethyl)aniline are influenced by its substitution pattern. Below is a comparative analysis with key analogues:

Positional Isomers of Trifluoromethylaniline Derivatives

- 2-(Trifluoromethyl)aniline Derivatives :

Substitution at the ortho (2-) position of the aniline ring enhances bioactivity due to reduced basicity (the "ortho effect"). For example, derivatives like 30a and 31a (2-(trifluoromethyl)aniline-based) exhibit high activity and low cytotoxicity compared to meta (3-) isomers . - 3-(Trifluoromethyl)aniline Derivatives :

Substitution at the meta position results in lower activity, as seen in diamide derivatives, likely due to altered electronic interactions .

Phenoxy-Substituted Analogues

Table 1: Key Phenoxy-Substituted Analogues

Key Insights :

- Electron-Withdrawing vs.

- Substituent Position: Moving the chloro group from para (4-) to ortho (2-) on the phenoxy ring introduces steric hindrance, which may reduce reaction yields in coupling reactions .

Heterocyclic and Aliphatic Substituted Analogues

- 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline (CAS: 1260823-98-0):

Incorporation of a piperidine ring (C₁₂H₁₅F₃N₂; MW: 244.26) introduces a basic nitrogen, improving solubility in polar solvents. This structural feature is advantageous in drug design for enhancing bioavailability . - 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline (CAS: 634187-71-6):

The sulphonyl group adds polarity and hydrogen-bonding capacity, making it suitable for targeting enzymes in medicinal chemistry .

Halogen-Swapped Analogues

Actividad Biológica

2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline, with the molecular formula C13H9ClF3NO, is an aromatic amine characterized by its unique combination of functional groups, including a chlorophenoxy moiety and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.

- Molecular Weight : 287.67 g/mol

- Melting Point : Approximately 69-70°C

- Physical Appearance : Colorless to light orange oil

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against various pathogens. -

Anticancer Properties :

Research into related compounds suggests that this compound may possess anticancer activity. The structural features that contribute to this potential include:- The chlorophenoxy group, which has been associated with cytotoxic effects in cancer cell lines.

- The trifluoromethyl group, known for its ability to modulate biological activity through electronic effects.

-

Enzyme Interaction :

The compound's interactions with enzymes such as cytochrome P450 have been noted. These interactions can influence metabolic pathways, which is critical for understanding both therapeutic applications and potential toxicological effects.

Case Study 1: Antimicrobial Efficacy

A study examining the structure-activity relationship (SAR) of phenoxyalkylbenzimidazoles revealed that compounds similar to this compound exhibited potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

| Compound | MIC (µM) |

|---|---|

| Compound A | 4.8 |

| Compound B | 5.2 |

| This compound | TBD |

This suggests that further exploration of this compound's antimicrobial properties could yield promising results.

Case Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of similar anilines, it was found that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups like chlorine or trifluoromethyl showed enhanced activity:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound C | 1.61 ± 1.92 | A-431 |

| Compound D | 1.98 ± 1.22 | Jurkat |

| This compound | TBD |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis.

- Modulation of Signaling Pathways : It is hypothesized that this compound can influence pathways related to cell proliferation and apoptosis through its interaction with specific receptors or intracellular signaling molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-(trifluoromethyl)aniline derivatives and 4-chlorophenol precursors under inert atmospheres (argon/nitrogen) . Key intermediates like 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline can be purified using reverse-phase C18 chromatography (acetonitrile/water with formic acid) . Characterization involves LCMS (e.g., m/z 265 [M+H]⁺) and HPLC retention time analysis (e.g., 0.81 minutes under SQD-FA05 conditions) .

Q. How can the purity and identity of this compound be validated in academic settings?

- Methodological Answer :

- Purity : Assessed via GC (>97.0% purity criteria) or HPLC with UV detection .

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., 191.15 g/mol) and NMR (¹H/¹³C) to confirm substituent positions (e.g., trifluoromethyl and chlorophenoxy groups) .

- Physical Properties : Compare experimental data (e.g., boiling point, refractive index) with literature values (e.g., CAS RN 349-20-2 ).

Q. What solvents are compatible with this compound for reaction optimization?

- Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are optimal for coupling reactions due to their ability to stabilize palladium catalysts . For solubility testing, methanol and isopropanol are effective, while ethers (e.g., methyl ethyl ketone) may be used for extraction .

Advanced Research Questions

Q. How do palladium catalysts influence the efficiency of synthesizing this compound derivatives?

- Methodological Answer : Pd(0) complexes (e.g., tetrakis(triphenylphosphine)palladium) facilitate cross-coupling reactions by activating aryl halide bonds. Optimization involves varying ligand systems (e.g., triphenylphosphine vs. carbene ligands) and reaction temperatures (e.g., 80°C for 18 hours under nitrogen) . Catalyst loading (e.g., 5 mg for 0.087 mmol substrate) and solvent choice (DMF for high dielectric constant) critically impact yields .

Q. What computational strategies can predict the reactivity of the trifluoromethyl group in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the -CF₃ group, predicting regioselectivity in aromatic substitutions. Molecular electrostatic potential (MEP) maps can identify nucleophilic attack sites on the aniline ring .

Q. How can contradictory spectroscopic data (e.g., NMR vs. LCMS) be resolved during structural elucidation?

- Methodological Answer :

- NMR Anomalies : Deuterated solvent effects or paramagnetic impurities may distort signals. Use 2D NMR (COSY, HSQC) to confirm connectivity .

- LCMS Discrepancies : Check for adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) or in-source fragmentation. Compare with synthetic controls (e.g., reference example 69, m/z 279 [M+H]⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.